Cas no 134136-03-1 (2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid)

2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid is a bicyclic heterocyclic compound featuring both amino and carboxylic acid functional groups. Its unique structure, combining a tetrahydrobenzothiazole core with a carboxyl substituent, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits potential as a building block for bioactive molecules due to its rigid scaffold and dual reactivity. Its stability under standard conditions and compatibility with further derivatization enhance its utility in medicinal chemistry. Applications include the development of enzyme inhibitors, receptor modulators, and other pharmacologically active agents. The product is typically supplied with high purity, ensuring reliable performance in research and industrial processes.
2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid structure
134136-03-1 structure
Product Name:2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
CAS No:134136-03-1
MF:C8H10N2O2S
MW:198.242200374603
CID:880334
PubChem ID:15101103
Update Time:2025-06-13

2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid
    • 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
    • 6-Benzothiazolecarboxylicacid,2-amino-4,5,6,7-tetrahydro-(9CI)
    • 6-benzothiazolecarboxylic acid, 2-amino-4,5,6,7-tetrahydro-
    • 134136-03-1
    • G11340
    • PABNPIILXVLZMR-UHFFFAOYSA-N
    • DB-273081
    • SCHEMBL9873084
    • 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylicacid
    • EN300-1074152
    • DTXSID10568202
    • (+/-)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolecarboxylic acid
    • CS-0372947
    • Inchi: 1S/C8H10N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h4H,1-3H2,(H2,9,10)(H,11,12)
    • InChI Key: PABNPIILXVLZMR-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC2=C1CC(C(=O)O)CC2

Computed Properties

  • Exact Mass: 198.04629874g/mol
  • Monoisotopic Mass: 198.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.485
  • Boiling Point: 464.8°C at 760 mmHg
  • Flash Point: 234.9°C
  • Refractive Index: 1.669

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Additional information on 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid

2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic Acid (CAS No. 134136-03-1): A Comprehensive Overview

The compound 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid (CAS No. 134136-03-1) is a benzothiazole derivative with significant potential in pharmaceutical and biochemical research. This molecule combines a tetrahydrobenzothiazole core with a carboxylic acid functional group, making it a versatile intermediate for drug discovery and organic synthesis. Its unique structure has garnered attention in the scientific community, particularly for applications in neuroprotection, antioxidant activity, and enzyme modulation.

Recent trends in drug development highlight the growing interest in heterocyclic compounds like 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid. Researchers are exploring its role in addressing oxidative stress-related diseases, such as neurodegenerative disorders (e.g., Alzheimer's and Parkinson's). The compound's ability to act as a chelating agent for metal ions further enhances its relevance in biomedical applications. These properties align with current searches for "natural antioxidants" and "neuroprotective agents," reflecting its alignment with modern health concerns.

From a synthetic chemistry perspective, CAS 134136-03-1 serves as a building block for more complex molecules. Its benzothiazole scaffold is a common motif in FDA-approved drugs, including antivirals and anti-inflammatory agents. This has led to increased demand for high-purity samples of the compound, as evidenced by searches for "benzothiazole derivatives for sale" and "custom synthesis of heterocycles." Laboratories specializing in fine chemicals often prioritize this compound due to its structural versatility.

The physicochemical properties of 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid also make it suitable for analytical standards and reference materials. Its stability under various pH conditions and solubility in polar solvents are frequently cited in "HPLC method development" queries. Additionally, its potential as a fluorescence probe has sparked interest in bioimaging studies, a hot topic in cancer research forums.

In the context of green chemistry, this compound's synthesis routes are being optimized to reduce environmental impact. Recent publications discuss catalyst-free reactions and aqueous-phase synthesis, addressing the demand for "sustainable organic synthesis" methods. Such advancements position CAS 134136-03-1 as a case study in eco-friendly pharmaceutical intermediates.

For researchers investigating structure-activity relationships (SAR), the amino and carboxyl groups of this molecule provide excellent sites for molecular modifications. Patent databases reveal its inclusion in novel small-molecule libraries, particularly for kinase inhibitors—a trending topic in precision medicine discussions. This aligns with frequent searches for "targeted therapy compounds" and "personalized drug design."

Quality control of 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid remains critical, as reflected in queries about "NMR characterization of benzothiazoles" and "HPLC purity testing." Reputable suppliers provide detailed spectral data (IR, MS, 1H/13C NMR) to meet the stringent requirements of pharmaceutical R&D teams. The compound's melting point and storage conditions are equally important parameters for laboratory workflows.

Looking ahead, the integration of computational chemistry tools (e.g., molecular docking) with experimental studies on this compound may unlock new applications. Searches for "AI in drug discovery" underscore this interdisciplinary approach. As the scientific community continues to explore CAS 134136-03-1, its role in advancing therapeutic innovations and material science is expected to expand significantly.

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